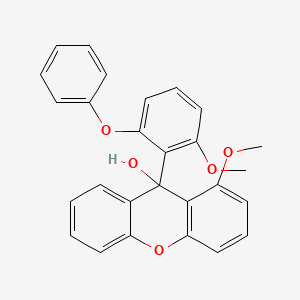
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL is a complex organic compound with a unique structure that includes a xanthene core substituted with methoxy and phenoxy groups
Métodos De Preparación
The synthesis of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the xanthene core: This can be achieved through a condensation reaction between a phenol derivative and a suitable aldehyde or ketone.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.
Attachment of phenoxy groups: This step may involve the reaction of the xanthene core with a phenol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced xanthene derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used as a fluorescent probe for studying biological processes due to its xanthene core, which exhibits fluorescence properties.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The xanthene core can intercalate into DNA, disrupting its structure and function. Additionally, the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can be compared with other xanthene derivatives such as:
1-Methoxyxanthen-9-one: Similar structure but lacks the phenoxy groups, resulting in different chemical properties and applications.
Bis(2-methoxy-6-phenoxyphenyl)methanone: Contains two phenoxy groups but has a different core structure, leading to variations in reactivity and use.
These comparisons highlight the unique features of this compound, particularly its combination of methoxy and phenoxy groups on a xanthene core, which contributes to its distinct chemical behavior and applications.
Propiedades
Número CAS |
877305-65-2 |
|---|---|
Fórmula molecular |
C27H22O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/C27H22O5/c1-29-21-14-8-16-23(31-18-10-4-3-5-11-18)25(21)27(28)19-12-6-7-13-20(19)32-24-17-9-15-22(30-2)26(24)27/h3-17,28H,1-2H3 |
Clave InChI |
GHASAKLXSAUYFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC2=CC=CC=C2)C3(C4=CC=CC=C4OC5=C3C(=CC=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


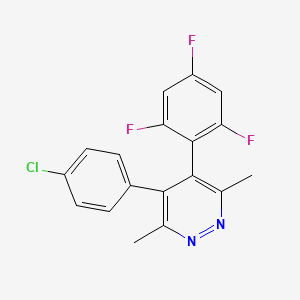
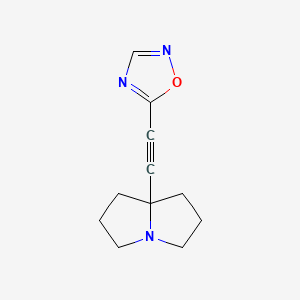
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
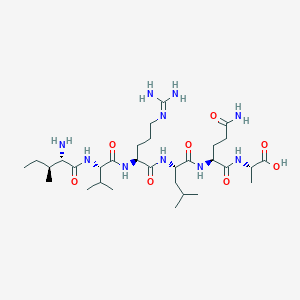
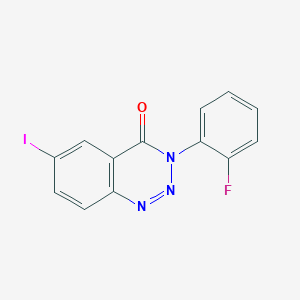
![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
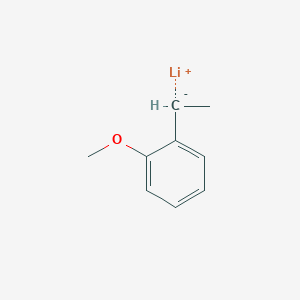
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
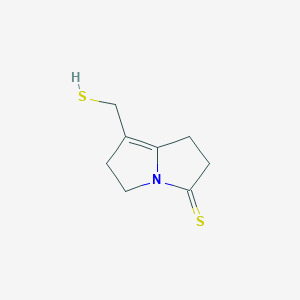
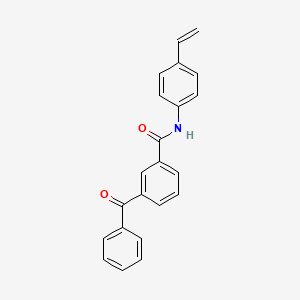
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
